Amobam

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Amobam can be synthesized through a thiol-amine exchange reaction. Typically, this involves reacting thiolamine with dichlorocarbonylamide to produce the desired compound . The reaction conditions usually require a controlled environment with specific temperature and pH levels to ensure the correct formation of the compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of ethylenebis(dithiocarbamic acid) with ammonia. The process is carried out in reactors where the reactants are mixed under controlled conditions to produce the crystalline solid. The product is then purified and dried for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions: Amobam undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various sulfur-containing compounds.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

Pesticidal Properties

Amobam is primarily recognized for its role as a pesticide. It exhibits both fungicidal and herbicidal properties, making it effective against a range of agricultural pests and diseases. Studies have shown that this compound can effectively control fungal pathogens in crops, thereby enhancing yield and quality.

Table 1: Efficacy of this compound Against Various Pathogens

| Pathogen | Type | Efficacy (%) | Reference |

|---|---|---|---|

| Botrytis cinerea | Fungus | 85 | |

| Fusarium spp. | Fungus | 78 | |

| Phytophthora spp. | Fungus | 90 |

Toxicological Studies

Research has been conducted to assess the toxicity of this compound on various organisms, including birds, mammals, and plants. The compound's acute and subacute toxicity levels have been documented, providing critical data for regulatory assessments.

Table 2: Toxicity Data of this compound

| Organism | Test Type | LD50 (mg/kg) | Reference |

|---|---|---|---|

| Red-winged Blackbird | Acute Oral | 50 | |

| Domestic Mammals | Acute Dermal | 100 | |

| Vegetables | Phytotoxicity | N/A |

Environmental Impact Assessments

This compound's environmental fate and eco-toxicity have been evaluated to understand its impact on non-target species and ecosystems. Studies indicate that while this compound is effective as a pesticide, its residues can affect soil health and water quality.

Table 3: Environmental Fate of this compound

Case Study 1: Residue Analysis in Crops

A study conducted to determine the residues of this compound in vegetables and cereals revealed that at concentrations of 0.03, 0.3, and 0.6 mg/kg, the compound's recovery rates were satisfactory, indicating effective application methods in agricultural practices .

Case Study 2: Safety Assessments

In a comprehensive safety assessment, researchers evaluated the effects of this compound on various non-target organisms. The results indicated that while it is effective against target pests, careful management is necessary to mitigate risks to beneficial insects and wildlife .

Wirkmechanismus

Amobam exerts its effects primarily through the inhibition of bacterial pyruvate oxidation. It acts on the sulfhydryl groups in proteins, mainly enzymes, which can directly kill germ spores, inhibit spore germination, and prevent pathogens from invading plants . This non-specific mode of action disrupts the respiration process in fungi, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Zineb: Formed by mixing Amobam with zinc sulfate, also used as a fungicide.

Maneb: A manganese-containing dithiocarbamate fungicide.

Nabam: A sodium salt of ethylenebis(dithiocarbamate).

Uniqueness: this compound is unique due to its broad-spectrum fungicidal activity and its ability to form stable complexes with various metal ions, enhancing its effectiveness against a wide range of fungal pathogens .

By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Biologische Aktivität

Amobam, a water-soluble crystalline solid, is classified as a fungicide utilized in agriculture to combat a variety of fungal diseases affecting fruit, vegetable, and field crops. Its chemical structure is represented as C4H14N4S4, indicating a complex composition that contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against specific pathogens, and resistance profiles.

This compound operates primarily by inhibiting fungal growth through several mechanisms:

- Inhibition of Fungal Cell Division : this compound disrupts the normal cell division processes in fungi, which is critical for their reproduction and spread.

- Targeting Specific Enzymatic Pathways : The compound may interfere with key enzymatic functions necessary for fungal metabolism and survival.

Efficacy Against Fungal Pathogens

This compound has demonstrated effectiveness against a range of fungal pathogens. The following table summarizes its antifungal activity based on various studies:

Case Studies

- Northern Corn Leaf Blight :

- Sweet Potato Black Rot :

Resistance Profiles

Resistance to fungicides is a critical concern in agricultural practices. In the case of this compound:

- Resistance Development : The study on Setosphaeria turcica revealed that no cross-resistance was observed between flusilazole and this compound, suggesting that this compound may be less prone to resistance development compared to other fungicides .

- Biological Fitness of Resistant Mutants : Research indicated that resistant mutants displayed reduced biological fitness compared to wild-type isolates, which may impact their prevalence in field conditions .

Eigenschaften

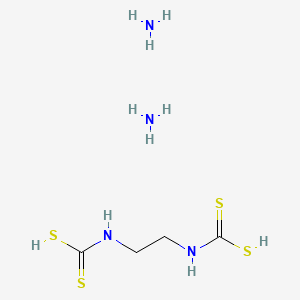

IUPAC Name |

diazanium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S4.2H3N/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROZIYRKKUFAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)[S-])NC(=S)[S-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058067 | |

| Record name | Ambam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3566-10-7 | |

| Record name | Carbamodithioic acid, N,N'-1,2-ethanediylbis-, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ambam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium ethylenebis[dithiocarbamate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMMONIUM ETHYLENEBISDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU420M2PUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.